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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of the fluorescent dye ATTO 594 in

Stimulated Emission Depletion (STED) microscopy. It includes the photophysical properties of

the dye, comprehensive protocols for sample preparation and immunofluorescence, and a

workflow for STED imaging.

Introduction to ATTO 594 in STED Microscopy
ATTO 594 is a rhodamine-based fluorescent dye that has gained prominence in super-

resolution microscopy, particularly STED, due to its exceptional photophysical characteristics.

[1][2][3][4][5] Its strong absorption, high fluorescence quantum yield, and excellent

photostability make it an ideal candidate for overcoming the diffraction limit of light microscopy.

[1][2][3][4][5] STED microscopy achieves sub-diffraction resolution by employing a second,

donut-shaped laser beam (the STED beam) to de-excite fluorophores at the periphery of the

excitation spot, thus narrowing the effective point spread function. The photostability and

spectral properties of ATTO 594 are well-suited for this technique, enabling the acquisition of

high-resolution images of cellular structures.

Photophysical Properties of ATTO 594
The performance of a fluorophore in STED microscopy is critically dependent on its

photophysical properties. ATTO 594 exhibits characteristics that make it a robust choice for

STED imaging.
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Property Value Reference

Maximum Excitation

Wavelength (λex)
601-603 nm [2][3][5][6]

Maximum Emission

Wavelength (λem)
626-627 nm [2][3][5]

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹cm⁻¹ [2][3][5][6]

Fluorescence Quantum Yield

(Φf)
0.85 [2][3][6]

Fluorescence Lifetime (τfl) 3.5 - 3.9 ns [2][3][6]

Recommended STED Laser

Wavelength
775 nm [7][8]

Experimental Protocols
A. Antibody Labeling with ATTO 594 NHS Ester
This protocol outlines the conjugation of ATTO 594 NHS ester to primary or secondary

antibodies.

Materials:

Antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

ATTO 594 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Sodium bicarbonate buffer (1 M, pH 8.3)

Phosphate-buffered saline (PBS)

Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:
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Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), dialyze it

against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate

buffer for each mL of antibody solution.[5]

Dye Solution Preparation: Immediately before use, dissolve ATTO 594 NHS ester in

anhydrous DMF or DMSO to a concentration of 2 mg/mL.[5]

Conjugation Reaction: Add the dissolved ATTO 594 NHS ester to the antibody solution. The

optimal dye-to-protein molar ratio varies, so it is recommended to test different ratios. A

common starting point is a 5-10 fold molar excess of the dye.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

Purification: Separate the labeled antibody from unreacted dye using a gel permeation

chromatography column equilibrated with PBS. The first colored band to elute is the

conjugated antibody.[5]

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizing agent like bovine serum albumin (BSA) and store at -20°C.

B. Immunofluorescence Staining for STED Microscopy
This protocol provides a step-by-step guide for immunolabeling fixed cells. It is crucial to

perform all steps at room temperature unless otherwise specified and to protect the sample

from light after adding the fluorescent antibodies.

Materials:

Cells cultured on #1.5H coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 2% BSA in PBS)
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Primary antibody (specific to the target of interest)

ATTO 594-conjugated secondary antibody

Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol with

DABCO or ProLong Diamond)

Procedure:

Cell Culture: Seed cells on high-precision #1.5H coverslips (0.170 ± 0.005 mm thickness) to

ensure optimal performance of the STED objective.

Rinsing: Gently rinse the cells three times with pre-warmed PBS.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9] Proper fixation is

critical for preserving the cellular structure for super-resolution imaging.[10]

Rinsing: Rinse the cells three times with PBS for 5 minutes each.

Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-

100 in PBS for 10 minutes.[8]

Rinsing: Rinse the cells three times with PBS.

Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1

hour.[10]

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. To ensure

high labeling density for STED, it is advisable to use a 2 to 5-fold higher antibody

concentration than for conventional confocal microscopy.[9] Incubate for 1-2 hours at room

temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound

primary antibodies.[10]

Secondary Antibody Incubation: Dilute the ATTO 594-conjugated secondary antibody in the

blocking buffer and incubate for 1 hour at room temperature in the dark.
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Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

Mounting: Mount the coverslip onto a microscope slide using a mounting medium with a

refractive index close to 1.518 to match the immersion oil.[7] Allow the mounting medium to

cure for at least 24-48 hours before imaging.[11][12]

STED Microscopy Imaging Protocol
Instrumentation:

A STED microscope equipped with an excitation laser suitable for ATTO 594 (e.g., 594 nm or

a white light laser tuned to ~600 nm) and a STED laser with a wavelength of 775 nm.

High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).

Imaging Parameters:

Confocal Pre-check: Before commencing STED imaging, acquire a conventional confocal

image to assess the quality of the staining, including signal brightness and background

levels.[9]

Excitation Laser: Use the 594 nm laser line for excitation.[2][6] Adjust the laser power to a

level that provides a good signal-to-noise ratio without causing significant photobleaching in

confocal mode.

STED Laser: Activate the 775 nm STED laser. The resolution of the STED image is

dependent on the intensity of the STED beam.[7] Gradually increase the STED laser power

to achieve the desired resolution while minimizing photobleaching.

Detection: Set the detection window to capture the emission of ATTO 594, typically between

605 nm and 650 nm.

Pixel Size and Dwell Time: For Nyquist sampling, a pixel size of 20-30 nm is recommended

for STED imaging. Adjust the pixel dwell time to optimize the signal-to-noise ratio.

Image Acquisition: Acquire the STED image. It is advisable to image a small region of

interest first to optimize the parameters before capturing a larger field of view.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://docs.research.missouri.edu/alm/STED_sample_preparation.pdf
https://nif.hms.harvard.edu/sites/nif.hms.harvard.edu/files/education-files/STED-3X-Theory-STED%20Gated.pdf
https://downloads.leica-microsystems.com/STELLARIS%208%20STED/Application%20Note/STELLARIS%20STED%20Sample%20Preparation%20Guide.pdf
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://app.fluorofinder.com/dyes/577-atto-594-ex-max-601-nm-em-max-627-nm
https://www.stressmarq.com/wp-content/uploads/2015/05/ATTO-594-Fluorescent-conjugate.pdf
https://docs.research.missouri.edu/alm/STED_sample_preparation.pdf
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagrams

Excitation

Stimulated Emission Depletion

Sample Plane

Detection

Excitation
Laser

Diffraction-Limited
Excitation Spot

Excites Fluorophores

STED Laser
(Donut)

Peripheral Depletion

De-excites Periphery

Super-Resolved
Fluorescence Spot

Narrows Emission DetectorCollects Signal

Click to download full resolution via product page

Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.
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Caption: Workflow for Immunofluorescence Staining for STED Microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ATTO 594 | Products | Leica Microsystems [leica-microsystems.com]

2. FluoroFinder [app.fluorofinder.com]

3. ATTO 594 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

4. leica-microsystems.com [leica-microsystems.com]

5. sigmaaldrich.com [sigmaaldrich.com]

6. stressmarq.com [stressmarq.com]

7. docs.research.missouri.edu [docs.research.missouri.edu]

8. scribd.com [scribd.com]

9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

10. bitesizebio.com [bitesizebio.com]

11. nif.hms.harvard.edu [nif.hms.harvard.edu]

12. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

To cite this document: BenchChem. [ATTO 594: Application Notes and Protocols for STED
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552726#atto-594-in-sted-microscopy-setup-and-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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